5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Description
The exact mass of the compound 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is 410.02424314 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 7-(3-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S2/c1-24-14(19)10-9(7-4-3-5-8(6-7)18(22)23)11-13(17-16(21)27-11)26-12(10)15(20)25-2/h3-6,9-10,12H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERPYVWALNEHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties including antitumor and antimicrobial effects. This article synthesizes current research findings on its biological activity, focusing on in vitro studies and structure-activity relationships (SAR).
- Molecular Formula : C16H14N2O7S2
- Molecular Weight : 410.42 g/mol
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antitumor activity of synthesized thiazole compounds against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines using the MTT assay. The results demonstrated that several thiazole derivatives displayed marked cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) HepG-2 | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) HCT-116 |
|---|---|---|---|
| 5,6-Dimethyl Thiazole Derivative | 4.24 ± 0.3 | 7.35 ± 0.4 | 2.99 ± 0.2 |
| Doxorubicin (Control) | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |
The compound exhibited IC50 values comparable to or better than some known chemotherapeutic agents, suggesting its potential as an antitumor agent.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. The synthesized compounds were tested against both gram-positive and gram-negative bacterial strains. The results indicated that many derivatives exhibited satisfactory antibacterial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
|---|---|---|---|
| Thiazole Derivative A | Active | Active | Active |
| Thiazole Derivative B | Active | Inactive | Active |
The most potent derivatives showed effectiveness similar to standard antibiotics like gentamicin against certain strains of bacteria.
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the thiazole ring significantly influenced biological activity:
- Substituents at Position 4 : Chlorine and methoxy groups at this position enhanced cytotoxicity.
- Nitrophenyl Group : The presence of a nitrophenyl moiety was crucial for maintaining antibacterial potency.
Case Studies
A recent case study explored the synthesis and biological evaluation of a series of thiazole-based compounds including our compound of interest. The study highlighted the promising antitumor and antimicrobial activities observed in vitro, supporting further investigation into these derivatives for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
